molecular formula C18H19NOS B5056066 1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline

1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B5056066
M. Wt: 297.4 g/mol
InChI Key: VFBSYVQFOOFPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in numerous fields. This compound is also known as PTQ and is a member of the tetrahydroquinoline family. PTQ has a unique structure that makes it an attractive candidate for various research and development projects.

Mechanism of Action

The mechanism of action of PTQ is not fully understood. However, studies have shown that PTQ can interact with various proteins and enzymes in the body, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
PTQ has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that PTQ can inhibit the growth of cancer cells and induce apoptosis. PTQ has also been shown to have anti-inflammatory effects and can reduce oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of PTQ is its unique structure, which makes it an attractive candidate for various research and development projects. PTQ is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of PTQ is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are numerous future directions for research involving PTQ. One potential area of research is the development of new PTQ derivatives with improved properties. Another area of research is the investigation of PTQ's potential applications in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of PTQ and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline is a chemical compound with numerous potential applications in various fields. PTQ has shown promising results in the treatment of cancer and other diseases, and has been studied for its potential applications in organic synthesis and material science. Further research is needed to fully understand the mechanism of action of PTQ and its potential applications in various fields.

Synthesis Methods

PTQ can be synthesized through a multistep process involving the reaction of 3-phenylthiopropanoic acid with cyclohexanone. This reaction results in the formation of 3-(phenylthio)propanoic acid, which is then converted to 1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline through the use of a catalyst and hydrogenation.

Scientific Research Applications

PTQ has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, PTQ has shown promising results in the treatment of cancer and other diseases. Studies have shown that PTQ can inhibit the growth of cancer cells and induce apoptosis. In organic synthesis, PTQ has been used as a building block for the synthesis of various compounds. In material science, PTQ has been studied for its potential applications in the development of new materials with unique properties.

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-3-phenylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-18(12-14-21-16-9-2-1-3-10-16)19-13-6-8-15-7-4-5-11-17(15)19/h1-5,7,9-11H,6,8,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBSYVQFOOFPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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